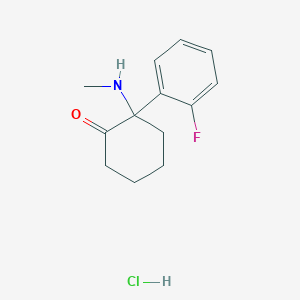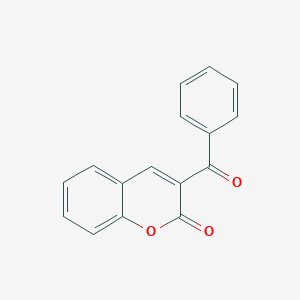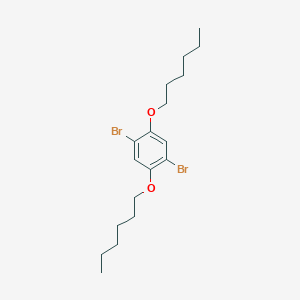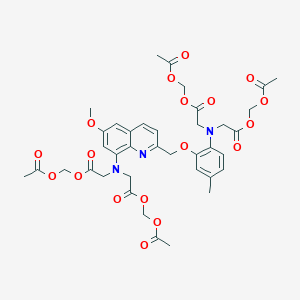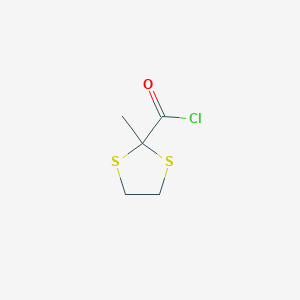
2-Methyl-1,3-dithiolane-2-carbonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-1,3-dithiolane-2-carbonyl chloride (MDCC) is a chemical compound that has received significant attention in scientific research due to its unique properties. MDCC is a versatile reagent that can be used in various chemical reactions, making it an essential tool for organic synthesis. In
Mecanismo De Acción
2-Methyl-1,3-dithiolane-2-carbonyl chloride is a reactive compound that can undergo various chemical reactions. It can react with nucleophiles such as amines, alcohols, and thiols, forming stable adducts. 2-Methyl-1,3-dithiolane-2-carbonyl chloride can also react with carboxylic acids, forming acid chlorides, which are essential intermediates in organic synthesis.
Efectos Bioquímicos Y Fisiológicos
2-Methyl-1,3-dithiolane-2-carbonyl chloride has not been extensively studied for its biochemical and physiological effects. However, it is known to be a reactive compound that can react with various biomolecules. 2-Methyl-1,3-dithiolane-2-carbonyl chloride has been shown to react with amino acids, forming stable adducts. It is also known to react with thiols, forming disulfides.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Methyl-1,3-dithiolane-2-carbonyl chloride is a versatile reagent that can be used in various chemical reactions. It is easy to handle and has a long shelf life. However, 2-Methyl-1,3-dithiolane-2-carbonyl chloride is highly reactive and must be handled with care. It can react with water and other nucleophiles, leading to the formation of unwanted byproducts.
Direcciones Futuras
There are several future directions for 2-Methyl-1,3-dithiolane-2-carbonyl chloride research. One potential application is in the development of fluorescent probes for imaging applications. 2-Methyl-1,3-dithiolane-2-carbonyl chloride can be used as a precursor for the synthesis of fluorescent dyes that can be used for imaging biomolecules in living cells. Another potential application is in the development of new drugs. 2-Methyl-1,3-dithiolane-2-carbonyl chloride can be used in the synthesis of novel compounds that can be screened for their therapeutic potential.
In conclusion, 2-Methyl-1,3-dithiolane-2-carbonyl chloride is a versatile reagent that has received significant attention in scientific research. It is commonly used in organic synthesis and has potential applications in imaging and drug development. Further research is needed to explore its biochemical and physiological effects and to develop new applications for this compound.
Métodos De Síntesis
2-Methyl-1,3-dithiolane-2-carbonyl chloride can be synthesized by the reaction of 2-methyl-1,3-dithiolane with phosgene. The reaction takes place in the presence of a catalyst such as triethylamine. The resulting product is a colorless liquid that is highly reactive.
Aplicaciones Científicas De Investigación
2-Methyl-1,3-dithiolane-2-carbonyl chloride has been extensively used in scientific research as a reagent in organic synthesis. It is commonly used in the synthesis of peptides, amino acids, and other organic compounds. 2-Methyl-1,3-dithiolane-2-carbonyl chloride has also been used in the synthesis of fluorescent dyes and in the preparation of biomolecules for various applications.
Propiedades
Número CAS |
126338-59-8 |
|---|---|
Nombre del producto |
2-Methyl-1,3-dithiolane-2-carbonyl chloride |
Fórmula molecular |
C5H7ClOS2 |
Peso molecular |
182.7 g/mol |
Nombre IUPAC |
2-methyl-1,3-dithiolane-2-carbonyl chloride |
InChI |
InChI=1S/C5H7ClOS2/c1-5(4(6)7)8-2-3-9-5/h2-3H2,1H3 |
Clave InChI |
FHOTVIHXHBVJNR-UHFFFAOYSA-N |
SMILES |
CC1(SCCS1)C(=O)Cl |
SMILES canónico |
CC1(SCCS1)C(=O)Cl |
Sinónimos |
1,3-Dithiolane-2-carbonyl chloride, 2-methyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



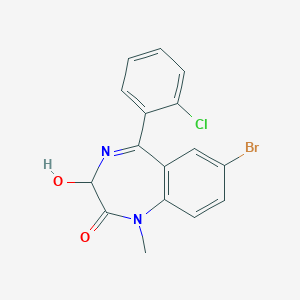
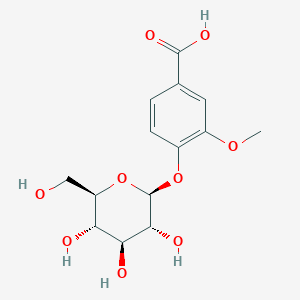
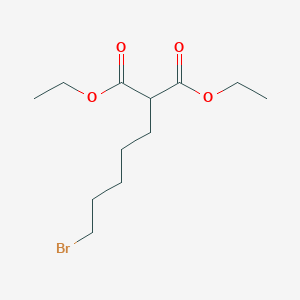

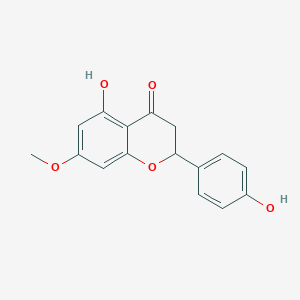
![Quinoxaline, 2-[(3,4-dihydro-1(2H)-quinolinyl)methyl]-3-methyl-](/img/structure/B162535.png)
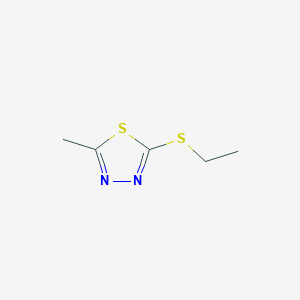
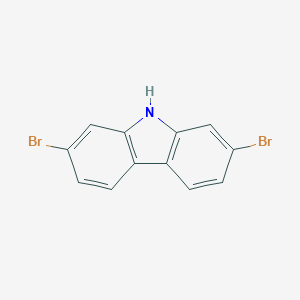
![7-methyl-1H-imidazo[1,2-b]pyrazole-1-carbaldehyde](/img/structure/B162540.png)
